2-(4-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline
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Overview
Description
2-(4-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline is a synthetic organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline core substituted with a 4-chlorophenoxy group and a pyrrolidin-1-yl group. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-dicarbonyl compounds.
Substitution with 4-Chlorophenoxy Group:
Introduction of Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced via nucleophilic substitution reactions using pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed to modify the quinoxaline core or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the intended application.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-3-(morpholin-1-yl)quinoxaline: Similar structure with a morpholine group instead of pyrrolidine.
2-(4-Chlorophenoxy)-3-(piperidin-1-yl)quinoxaline: Contains a piperidine group instead of pyrrolidine.
2-(4-Chlorophenoxy)-3-(azepan-1-yl)quinoxaline: Features an azepane group in place of pyrrolidine.
Uniqueness
2-(4-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidin-1-yl group may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
Molecular Formula |
C18H16ClN3O |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-3-pyrrolidin-1-ylquinoxaline |
InChI |
InChI=1S/C18H16ClN3O/c19-13-7-9-14(10-8-13)23-18-17(22-11-3-4-12-22)20-15-5-1-2-6-16(15)21-18/h1-2,5-10H,3-4,11-12H2 |
InChI Key |
CHULJOMYZBAHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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